2-chloro-N-[1-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide
Overview
Description
2-chloro-N-[1-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide is a complex organic compound that features a variety of functional groups, including a triazole ring, a benzamide moiety, and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylamino Group: This step involves the reaction of a suitable amine with a precursor containing a leaving group, such as a halide.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through an acylation reaction, often using an acid chloride in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving thiol-ene click chemistry or other robust coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group or the triazole ring.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety are likely involved in binding to these targets, while the cyclohexylamino group may enhance the compound’s affinity and specificity. The exact pathways and interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Letrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Another triazole-based aromatase inhibitor with similar applications.
4-triazolylflavans: Compounds with a triazole ring that have shown potential as enzyme inhibitors.
Uniqueness
What sets 2-chloro-N-[1-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide apart is its combination of functional groups, which confer unique chemical properties and potential biological activities. The presence of both a triazole ring and a benzamide moiety, along with the cyclohexylamino group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[1-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O3S/c1-2-27-19(17(12-28)24-20(30)15-10-6-7-11-16(15)22)25-26-21(27)31-13-18(29)23-14-8-4-3-5-9-14/h6-7,10-11,14,17,28H,2-5,8-9,12-13H2,1H3,(H,23,29)(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHSQVHBDLFOQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C(CO)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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